TCO-amine

Description

The exact mass of the compound this compound is 226.168127949 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

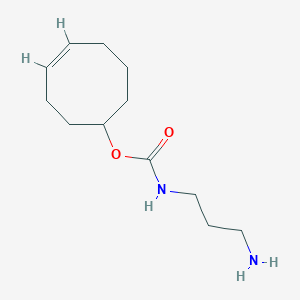

Structure

3D Structure

Properties

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNVKTBTNQJBEE-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175522 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799962-26-7 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of TCO-Amine in Bioorthogonal Chemistry: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-cyclooctene (B1233481) (TCO)-amine is a pivotal bifunctional molecule in the field of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules in complex biological systems. Its utility is centered on the synergy between its two key functional groups: a primary amine for covalent attachment to biomolecules and a strained trans-cyclooctene ring for rapid and specific ligation with tetrazine partners. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is distinguished by its exceptional kinetics and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. This guide provides a comprehensive technical overview of TCO-amine, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key applications in bioconjugation, antibody-drug conjugate (ADC) development, and advanced "click-to-release" strategies.

Core Principles of this compound Chemistry

This compound serves as a bridge, linking a biomolecule of interest to another molecule functionalized with a tetrazine. This process occurs in two principal steps:

-

Biomolecule Functionalization: The primary amine of this compound is utilized to covalently attach the TCO moiety to a target biomolecule. A common strategy involves the reaction of this compound with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the biomolecule to form a stable amide bond. This is particularly effective for labeling proteins via their lysine (B10760008) residues.[1][]

-

Bioorthogonal Ligation: The TCO-functionalized biomolecule is then introduced to a tetrazine-containing molecule. The highly strained double bond of the TCO ring readily reacts with the tetrazine in an IEDDA cycloaddition.[3] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) linkage.[4]

The TCO-tetrazine ligation is characterized by:

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient labeling at low concentrations.

-

High Specificity: TCO and tetrazine groups are abiotic and do not cross-react with endogenous functional groups found in biological systems.

-

Biocompatibility: The reaction proceeds under physiological conditions (pH 6-9, room temperature) in aqueous media without requiring toxic copper catalysts.

Quantitative Data Presentation

The performance of TCO-tetrazine ligations can be influenced by the specific structures of the TCO and tetrazine derivatives. The following tables summarize key quantitative data for various TCO derivatives to aid in reagent selection.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features | Source(s) |

| trans-Cyclooctene | TCO | ~2,000 | Standard, foundational TCO. | |

| (1E,4S,5R,6R)-bicyclo[4.1.0]hept-3-ene | s-TCO | ~3,300,000 | The fastest TCO derivative to date, but with reduced stability. | |

| Dioxolane-fused TCO | d-TCO | ~366,000 | High reactivity with improved stability and hydrophilicity. | |

| 5-hydroxy-trans-cyclooctene (axial) | - | ~80,200 | More reactive diastereomer. | |

| 5-hydroxy-trans-cyclooctene (equatorial) | - | ~22,600 | Less reactive diastereomer. |

Table 2: Stability of TCO Derivatives

| TCO Derivative | Stability Profile | Source(s) |

| s-TCO | Rapidly isomerizes to the unreactive cis-cyclooctene (CCO) form in the presence of high thiol concentrations. | |

| d-TCO | Shows improved stability in aqueous solution, human serum, and in the presence of thiols compared to s-TCO. No degradation was observed in phosphate-buffered D₂O for up to 14 days. | |

| TCO | Can isomerize in the presence of thiols and over time in serum. |

Experimental Protocols

Protocol for Labeling an Antibody with TCO-NHS Ester

This protocol describes the functionalization of an antibody with a TCO moiety by targeting primary amines on lysine residues using a TCO-PEG-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (40K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

TCO-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

-

Incubate for 15 minutes on ice.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester and quenching buffer using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using MALDI-TOF or ESI-MS.

-

Protocol for Tetrazine Ligation to TCO-labeled Cells for Flow Cytometry

This protocol details the ligation of a fluorescently-labeled tetrazine to cells that have been surface-labeled with a TCO moiety.

Materials:

-

TCO-labeled cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA)

-

Fluorophore-Tetrazine conjugate (e.g., Cy5-Tetrazine)

-

Anhydrous DMSO

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the TCO-labeled cells once with ice-cold FACS buffer.

-

Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Tetrazine Staining Solution Preparation:

-

Prepare a 1 mM stock solution of the Fluorophore-Tetrazine in anhydrous DMSO.

-

Dilute the stock solution in FACS buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

-

Ligation and Staining:

-

Add the tetrazine staining solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine.

-

-

Analysis:

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.

-

Advanced Applications: "Click-to-Release"

A sophisticated application of TCO chemistry is the "click-to-release" system, which is used for the controlled activation of therapeutic agents or other molecules. In this strategy, a molecule (e.g., a drug) is "caged" via a carbamate (B1207046) linkage to the allylic position of a TCO derivative. The caged molecule is inactive. Upon reaction with a tetrazine, the subsequent electronic rearrangement of the dihydropyridazine intermediate triggers the cleavage of the carbamate, releasing the active molecule.

This approach has significant potential in targeted drug delivery, allowing for the activation of a potent drug only at the desired site of action where a tetrazine-based activator is present. The release mechanism is efficient, with studies showing near-quantitative release under physiological conditions.

Mandatory Visualizations

References

An In-depth Technical Guide to TCO-Amine in Click Chemistry: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of TCO-amine in click chemistry, a cornerstone of modern bioconjugation. The focus is on the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine. This document details the underlying chemical principles, provides quantitative data on reaction kinetics and stability, outlines detailed experimental protocols, and illustrates key workflows and mechanisms through diagrams.

Core Principles of this compound Click Chemistry

The "this compound" reagent is a bifunctional molecule. The amine group serves as a versatile handle for conjugation, while the TCO moiety is the reactive partner in the bioorthogonal click reaction.

1.1. The Role of the Amine Group: A Gateway to Bioconjugation

The primary amine (-NH2) on the this compound linker is not directly involved in the "click" reaction itself. Instead, it provides a nucleophilic site for covalently attaching the TCO group to a molecule of interest. This is most commonly achieved through amide bond formation with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids present on biomolecules like proteins, peptides, or oligonucleotides.[1] The hydrochloride salt form of this compound enhances its aqueous solubility and stability for easier handling in bioconjugation protocols.[1][2]

1.2. The TCO-Tetrazine Ligation: An Inverse-Electron-Demand Diels-Alder Reaction

The core of the click chemistry involving TCO is the [4+2] cycloaddition with a 1,2,4,5-tetrazine. This reaction is classified as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[3] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[4] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly under physiological conditions without the need for a catalyst.[4]

The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction, which releases nitrogen gas (N2) and forms a stable dihydropyridazine (B8628806) product.[5] The irreversible loss of N2 gas is a key driving force for the reaction's completion.[5]

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage. The following tables summarize important quantitative data regarding reaction kinetics and the stability of TCO derivatives.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | ~2,000 | [4][6] |

| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous | 25 | ~150,000 | [6] |

| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 3,100 | [7] |

| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | > 1,000,000 | [7] |

| d-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 520 | [7] |

| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 | [7] |

| TCO | ATTO-tetrazines | Aqueous | N/A | up to 1,000 | [4] |

| TCO | Hydrogen-substituted tetrazines | Aqueous | N/A | up to 30,000 | [4] |

| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 37 | 1,100 - 73,000 | [8] |

Table 2: Stability of TCO Derivatives

| TCO Derivative | Condition | Stability/Observation | Reference(s) |

| TCO-functionalized antibody | In vivo (mouse serum) | 75% of TCO remained reactive after 24 hours. | [4] |

| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition observed for up to 14 days. | [4][7] |

| d-TCO | Human serum | > 97% remained as the trans-isomer after 4 days at room temperature. | [4] |

| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, followed by rapid isomerization. | [9] |

| TCO functional group | Aqueous buffered media (pH 7.5) | Stable for weeks at 4°C. | [10] |

| This compound | Long-term storage | Not recommended due to natural isomerization to the less reactive cis-cyclooctene (CCO). | [11] |

Experimental Protocols

The following are detailed protocols for the two key stages of using this compound in bioconjugation: labeling a protein with a TCO-NHS ester and the subsequent TCO-tetrazine click reaction.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer.[12] If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-5 mg/mL.[10]

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6] Incubate the reaction for 1 hour at room temperature with gentle agitation.[10]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[10]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.[8] The TCO-labeled protein is now ready for the click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)[5]

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

-

Stoichiometry: For optimal results, use a slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule relative to the TCO-labeled protein.[8]

-

Conjugation: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[10] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[5]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[8]

-

Storage: Store the final conjugate at 4°C until use.[8]

Mandatory Visualizations

4.1. Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound click chemistry.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

4.2. Application in Drug Development: Pre-targeting Strategy

This compound click chemistry is instrumental in pre-targeting strategies for drug delivery and imaging. In this approach, a TCO-functionalized antibody is administered first, which localizes to the target tissue. After unbound antibody is cleared from circulation, a tetrazine-labeled therapeutic or imaging agent is administered, which rapidly "clicks" with the TCO-antibody at the target site.

References

- 1. This compound hydrochloride | AAT Bioquest [aatbio.com]

- 2. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. TCO-PEG12-amine | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to TCO-Amine Hydrochloride Salt for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-amine hydrochloride salt, also known as trans-cyclooctene-amine hydrochloride, is a key reagent in the field of bioorthogonal chemistry.[1][2] Its unique properties make it an invaluable tool for researchers in drug development, chemical biology, and materials science. This technical guide provides a comprehensive overview of the core properties of this compound hydrochloride salt, including detailed experimental protocols and data presented for easy reference.

The primary utility of this compound hydrochloride lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry".[1][3] This reaction occurs between the strained trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine derivative, forming a stable covalent bond with exceptionally fast reaction kinetics, without the need for a cytotoxic copper catalyst.[1] The presence of a primary amine allows for its straightforward conjugation to biomolecules and other substrates, while the hydrochloride salt form enhances its aqueous solubility and stability.

Core Properties

The fundamental characteristics of this compound hydrochloride salt are summarized in the tables below, providing a quick reference for experimental design and implementation.

Table 1: Physicochemical Properties of this compound Hydrochloride Salt

| Property | Value | Reference(s) |

| Synonyms | trans-Cyclooctene-amine hydrochloride salt, TCO-NH2 HCl salt | |

| Molecular Formula | C₁₂H₂₃ClN₂O₂ | |

| Molecular Weight | 262.78 g/mol | |

| Appearance | White solid/crystalline | |

| Purity | ≥95% (typically determined by HPLC) | |

| CAS Number | 1609659-02-0 |

Table 2: Solubility and Storage of this compound Hydrochloride Salt

| Property | Details | Reference(s) |

| Solubility | Aqueous: Water-soluble (quantitative value not consistently reported) Organic: Soluble in DMF, DMSO, DCM, THF, Chloroform | |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature or on dry ice. | |

| Stability | The hydrochloride salt form enhances stability for handling and storage. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, so long-term storage is not recommended. |

Table 3: Reactivity Profile of this compound Hydrochloride Salt

| Reaction Type | Reacts With | Key Features | Second-Order Rate Constant (k₂) | Reference(s) |

| Amine Coupling | Activated esters (e.g., NHS esters), Carboxylic acids (with activators like EDC, DCC) | Forms a stable amide bond. | Not Applicable | |

| Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Tetrazines | Bioorthogonal, catalyst-free, extremely fast kinetics, forms a stable dihydropyridazine. | 10³ - 10⁶ M⁻¹s⁻¹ |

Experimental Protocols

Detailed methodologies for the key applications of this compound hydrochloride salt are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of this compound Hydrochloride Salt to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with this compound hydrochloride salt by targeting surface-exposed carboxyl groups (aspartic and glutamic acid residues).

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

This compound hydrochloride salt

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC to a final concentration of 2-10 mM.

-

Add Sulfo-NHS to a final concentration of 5-25 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve this compound hydrochloride salt in the reaction buffer.

-

Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended as a starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess this compound and other small molecules using a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine-Fluorophore

This protocol details the "click" reaction between a TCO-functionalized protein and a tetrazine-conjugated fluorophore.

Materials:

-

TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-fluorophore conjugate

-

Size-exclusion chromatography (SEC) column (optional)

Procedure:

-

Reactant Preparation:

-

Ensure the TCO-labeled protein is in a compatible buffer.

-

Dissolve the tetrazine-fluorophore in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

-

-

Click Reaction:

-

Add the tetrazine-fluorophore solution to the TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine-fluorophore is recommended.

-

Incubate for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore using a desalting column or size-exclusion chromatography.

Visualizing the Workflow and Reaction Pathway

To better illustrate the experimental processes and underlying chemical reactions, the following diagrams have been generated.

References

TCO-Amine in Bioconjugation: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trans-cyclooctene (B1233481) (TCO)-amine and its application in bioconjugation, a cornerstone of modern biotechnology and pharmaceutical research. We will delve into the core principles of TCO-tetrazine ligation, present key quantitative data, and offer detailed experimental protocols for the precise and efficient modification of biomolecules.

Introduction to TCO-Amine and Bioorthogonal Chemistry

This compound is a bifunctional molecule featuring a highly reactive trans-cyclooctene (TCO) group and a primary amine. This structure makes it a versatile tool in "click chemistry," a class of reactions that are rapid, selective, and high-yielding. Specifically, this compound is a key player in the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the TCO moiety reacts with a tetrazine partner in a bioorthogonal manner.[1][2] "Bioorthogonal" signifies that the reaction proceeds within a complex biological environment without interfering with native biochemical processes.[2]

The TCO-tetrazine ligation is prized for its exceptionally fast reaction kinetics, biocompatibility, and the stability of the resulting covalent bond.[3][4][5] This reaction does not require cytotoxic catalysts like copper, making it ideal for applications in living systems.[6] The primary amine group on this compound provides a convenient handle for conjugation to various biomolecules, typically through the formation of a stable amide bond with carboxylic acids.[7][8]

The TCO-Tetrazine Ligation: Mechanism and Advantages

The reaction between a TCO group and a tetrazine is a [4+2] cycloaddition that proceeds to form an unstable dihydropyridazine (B8628806) intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) and form a stable dihydropyridazine product.[9]

Key Advantages:

-

Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][10] This allows for efficient labeling at low concentrations.

-

High Specificity: TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.[6]

-

Biocompatibility: The reaction occurs under physiological conditions (pH, temperature) and does not require toxic catalysts.[6]

-

Stability: The resulting dihydropyridazine linkage is highly stable. The TCO group itself exhibits good stability in aqueous buffers.[4]

Quantitative Data for TCO-Tetrazine Bioconjugation

The efficiency and speed of TCO-tetrazine ligation are critical for experimental design. The following tables summarize key quantitative parameters.

| Parameter | Value | Conditions | References |

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General | [4] |

| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [11] | |

| up to 10⁷ M⁻¹s⁻¹ | Physiological conditions | [1] | |

| Reaction Time | 30 - 60 minutes | Low protein concentrations (5-10 µM) | [3][4] |

| 30 minutes - 2 hours | General protein-protein conjugation | [4][11] | |

| Conjugation Efficiency | > 99% | Mild buffer conditions | [3][4] |

| Stability of TCO group | Stable for weeks | Aqueous buffered media (4°C, pH 7.5) | [3][4] |

| Reagent Type | Key Feature | Advantage in Bioconjugation | References |

| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. | [3][4] |

| Strained TCO (sTCO) | Increased ring strain | Leads to even faster reaction rates. | [12] |

| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for protein labeling applications. | [12] |

| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where speed is critical. | [12] |

Experimental Protocols

Here we provide detailed protocols for the two primary methods of introducing a TCO moiety onto a biomolecule: conjugation of this compound to a carboxyl group and reaction of a TCO-NHS ester with a primary amine.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) of a protein using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest (containing accessible carboxyl groups)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

-

-

Activation of Protein Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add EDC and NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately after activation, remove excess EDC and NHS by passing the protein solution through a desalting column equilibrated with Coupling Buffer. This step also raises the pH to be optimal for the subsequent amine reaction.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a typical starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to deactivate any remaining NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the TCO-labeled Protein:

-

Remove excess this compound and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

The degree of labeling can be determined using mass spectrometry. The purified TCO-labeled protein is now ready for the click reaction with a tetrazine-modified molecule.

-

Protocol 2: Labeling of a Protein with TCO-NHS Ester

This protocol describes the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest (containing accessible primary amines)

-

TCO-PEGn-NHS ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Prepare TCO-NHS Ester Solution:

-

Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[12]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.[12]

-

-

Quench Reaction:

-

Remove Excess Reagent:

-

Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[12] The TCO-labeled protein is now ready for the subsequent click reaction.

-

Protocol 3: TCO-Tetrazine Click Reaction

This protocol details the ligation of a TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled biomolecule (from Protocol 1 or 2)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, or another protein)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled biomolecule in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then add it to the TCO-biomolecule solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule is often used.[4]

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[12] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or dialysis.[9]

-

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in bioconjugation and its applications.

Experimental Workflow: this compound Conjugation and Ligation

Caption: Workflow for labeling a protein with this compound and subsequent tetrazine ligation.

Mechanism: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction

Caption: The IEDDA reaction mechanism between TCO and tetrazine.

Application: Pre-targeted Imaging of EGFR Signaling Pathway

A significant application of TCO-based bioconjugation is in the pre-targeted imaging of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[1][7] This strategy enhances the signal-to-noise ratio by separating the targeting and detection steps.

Caption: Pre-targeted imaging of the EGFR signaling pathway using TCO-antibody conjugates.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry amplifies nanoparticle binding and enhances the sensitivity of cell detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PET Imaging May Validate Use of Antibody Drug Conjugates Plus Lovastatin to Enhance HER2 Targeted Cancer Therapy - The ASCO Post [ascopost.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions with TCO-Amine

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, prized for its rapid kinetics and high specificity.[1][2] This "click chemistry" reaction, particularly the ligation between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[3][4] TCO-amine, a derivative featuring a primary amine, serves as a versatile building block, allowing for the straightforward incorporation of the reactive TCO moiety onto biomolecules.[5]

The primary amine group on this compound enables its covalent attachment to molecules containing electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids. This facilitates the site-specific modification of proteins, peptides, and other biomolecules. The subsequent IEDDA reaction with a tetrazine-functionalized partner is characterized by its exceptionally fast reaction rate and the formation of a stable covalent bond, with nitrogen gas as the only byproduct. This guide provides a comprehensive overview of the this compound IEDDA reaction, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Concepts of the TCO-Tetrazine IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction. The reaction is initiated by the cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. This bioorthogonal reaction is highly selective, meaning the TCO and tetrazine moieties react specifically with each other without cross-reactivity with other functional groups found in biological systems.

The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it easier to handle and store. The compact design of this compound helps to minimize steric hindrance during conjugation.

Quantitative Data

The performance of the TCO-tetrazine ligation can be assessed by its second-order rate constant (k₂), which is a measure of the reaction speed. The table below summarizes these values for various TCO and tetrazine derivatives, highlighting the kinetic advantages of this reaction.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |

| General TCO and Tetrazine | 1 - 1 x 10⁶ | General range | |

| General TCO and Tetrazine | > 800 | General | |

| TCO and Diphenyl-s-tetrazine | 210 - 30,000 | Varies | |

| TCO and Hydrogen-substituted tetrazines | up to 30,000 | ||

| TCO and Methyl-substituted tetrazines | ~1000 | ||

| TCO and Dipyridal tetrazine | 2000 (±400) | ||

| sTCO and 3-methyl-6-phenyl-tetrazine | 23,800 (±400) | 25% ACN/PBS, 20°C | |

| d-TCO and 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |

Experimental Protocols

Protocol 1: Labeling of a Protein with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines such as those on lysine (B10760008) residues.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting spin column.

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer by passing the solution through a desalting spin column.

-

Storage: The TCO-labeled protein can be stored at 4°C for future use.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized protein.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1.05-1.5 molar equivalent of the tetrazine-labeled protein to the TCO-labeled protein is recommended.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

-

Purification (Optional): If necessary, the resulting conjugate can be purified by size exclusion chromatography.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. precisepeg.com [precisepeg.com]

- 4. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride, CAS 1609736-43-7 | AxisPharm [axispharm.com]

Stability of TCO-Amine in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclooctene (B1233481) (TCO)-amine is a key bifunctional molecule widely utilized in bioconjugation and drug development. It incorporates the strained trans-cyclooctene moiety, which enables rapid and specific bioorthogonal ligation with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) reaction, and a primary amine for straightforward conjugation to biomolecules or surfaces. The stability of the TCO group in aqueous environments is a critical parameter that dictates the efficiency of subsequent ligation reactions and the overall success of its application in complex biological systems. This technical guide provides an in-depth analysis of the stability of TCO-amine in aqueous buffers, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating the principal degradation pathway.

The primary concern regarding the stability of TCO derivatives is their potential to isomerize to the thermodynamically more stable, yet unreactive, cis-cyclooctene (CCO) isomer.[1] This isomerization abrogates the ability of the molecule to participate in the IEDDA reaction, thus representing a critical failure point in experimental workflows. Several factors, including the specific structure of the TCO derivative, buffer pH, temperature, and the presence of certain chemical species like thiols, can influence the rate of this isomerization.[2][3]

Core Degradation Pathway: TCO to CCO Isomerization

The fundamental instability of trans-cyclooctene derivatives in aqueous solution is their propensity to undergo isomerization to the corresponding cis-isomer. This process relieves the significant ring strain inherent in the trans-configuration.

Quantitative Stability Data

The stability of TCO derivatives is highly dependent on their specific chemical structure and the conditions of the aqueous environment. While data specifically for "this compound" is often embedded in studies of more complex TCO-containing molecules, the following table summarizes relevant quantitative stability data for various TCO derivatives under different aqueous buffer conditions.

| TCO Derivative | Buffer/Medium | Temperature | pH | Key Findings | Reference(s) |

| Generic TCO | Aqueous Buffered Media | 4°C | 7.5 | Stable for weeks. | [4] |

| TCO conjugated to mAb | PBS | 37°C | 7.4 | 75% of TCO remained reactive after 24 hours in vivo. | [2] |

| s-TCO conjugated to mAb | in vivo | 37°C | ~7.4 | Half-life of 0.67 days with rapid isomerization to cis-isomer. | [2] |

| d-TCO | Phosphate-buffered D₂O | Room Temp. | 7.4 | No degradation or isomerization observed for up to 14 days. | [3] |

| d-TCO | Human Serum | Room Temp. | ~7.4 | >97% remained as the trans-isomer after 4 days. | [3] |

| d-TCO with 30 mM mercaptoethanol | Buffered D₂O | Room Temp. | 7.4 | 43% isomerization after 5 hours. | [3] |

| TCO-functionalized polymer | PBS | Not specified | 7.4 | Plasma half-life of TCO moieties was 1.9 days. | [5] |

| TCO derivative | DMEM Cell Culture Media | 37°C | ~7.4 | Half-life of 0.4 hours due to thiamine (B1217682) degradation products. | [6] |

| TCO derivative | Fresh Human Plasma | 37°C | ~7.4 | Half-life of 28 hours. | [6] |

| TCO derivative | Aged (frozen) Human Plasma | 37°C | ~7.4 | Half-life of 0.1 hours. | [6] |

| TCO-TTP | DMSO-d₆ | 90°C | N/A | 10% isomerization to cis-isomer after 70 minutes. | [7] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound in aqueous buffers typically involves incubating the compound under defined conditions and monitoring the extent of isomerization to CCO over time. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall workflow for a this compound stability study is outlined below.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful technique for monitoring the isomerization of TCO to CCO as the olefinic protons of the two isomers have distinct chemical shifts.

1. Materials:

-

This compound derivative

-

Deuterated buffers (e.g., phosphate-buffered saline in D₂O) at various pD values

-

NMR tubes

-

NMR spectrometer

2. Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Prepare a series of deuterated aqueous buffers with the desired pD values and compositions.

-

To an NMR tube, add the deuterated buffer.

-

Spike the buffer with a known concentration of the this compound stock solution.

-

Acquire a ¹H NMR spectrum at time zero (t=0). The olefinic protons of the trans-isomer typically appear around δ 5.5-5.6 ppm.[7]

-

Incubate the NMR tube at the desired temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

-

Monitor the appearance of new signals corresponding to the olefinic protons of the cis-isomer (CCO) and the decrease in the signal intensity of the trans-isomer.

-

Calculate the percentage of isomerization at each time point by integrating the respective olefinic proton signals.

Protocol 2: Stability Assessment by HPLC

HPLC provides a sensitive method for separating and quantifying the TCO and CCO isomers, which will have different retention times due to their different polarities and shapes.

1. Materials:

-

This compound derivative

-

Aqueous buffers of interest (e.g., PBS, Tris, citrate) at various pH values

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

HPLC system with a UV detector and a suitable C18 column

2. Procedure:

-

Develop an HPLC method capable of resolving the this compound from its CCO isomer. This typically involves a reverse-phase C18 column and a gradient elution with water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

-

Prepare a series of aqueous buffers at the desired pH values.

-

In separate vials, dilute the this compound stock solution into each buffer to a final working concentration.

-

Incubate the vials at the desired temperatures.

-

At specified time points, withdraw an aliquot from each vial and quench any further reaction by dilution in the mobile phase or by freezing.

-

Inject the samples onto the HPLC system.

-

Record the peak areas for the this compound and any newly formed peaks corresponding to the CCO isomer.

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at t=0.

Factors Influencing this compound Stability

-

pH: While some TCO derivatives show good stability at neutral to slightly basic pH, extreme pH values can potentially accelerate degradation.[4] The presence of thiols can lead to pH-dependent isomerization, with faster rates at physiological pH compared to more acidic conditions.

-

Temperature: As with most chemical reactions, the rate of isomerization is expected to increase with temperature. For long-term storage, this compound and its derivatives are typically stored at -20°C or below.[8]

-

Buffer Composition: The composition of the buffer can have a significant impact. For instance, cell culture media like DMEM can cause rapid isomerization of TCO due to the degradation products of thiamine, which can act as catalysts.[6]

-

Thiols and Biological Reductants: The presence of free thiols, such as those from glutathione (B108866) or cysteine in biological systems, can promote the isomerization of TCO to CCO, likely through a radical-mediated pathway.[2]

-

Copper-Containing Proteins: Some studies have shown that copper-containing serum proteins can mediate the trans-to-cis isomerization of TCO.[2]

Conclusion and Recommendations

The stability of this compound in aqueous buffers is a critical consideration for its successful application in bioconjugation. The primary degradation pathway is the isomerization to the unreactive CCO isomer. This process is influenced by the specific TCO structure, pH, temperature, and the presence of thiols or other catalytic species. For optimal results, researchers should:

-

Use freshly prepared solutions of this compound whenever possible.

-

Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. [8]

-

Be mindful of the buffer composition, avoiding components known to accelerate isomerization, such as thiamine in cell culture media, if long incubation times are required.

-

Consider the potential impact of high concentrations of reducing agents in the experimental system.

-

For critical applications, perform a preliminary stability assessment of the specific this compound conjugate under the planned experimental conditions.

By understanding the factors that govern this compound stability and employing appropriate handling and experimental design, researchers can effectively leverage this powerful bioorthogonal tool in their drug development and scientific investigations.

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 4. interchim.fr [interchim.fr]

- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. medkoo.com [medkoo.com]

Solubility of TCO-Amine in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of TCO-amine (trans-cyclooctene-amine) in two common aprotic polar solvents: dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This compound and its derivatives are crucial reagents in the field of bioorthogonal chemistry, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, often referred to as "click chemistry." Understanding their solubility is paramount for the successful design and execution of bioconjugation protocols, which are fundamental to drug development, diagnostic assays, and advanced biological research.

While specific quantitative solubility can vary depending on the precise molecular structure of the this compound derivative (e.g., salt form, presence of PEG linkers), this guide consolidates available information and provides standardized protocols for solubility determination and use in typical experimental workflows.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound derivatives, solubility in organic solvents like DMF and DMSO is critical for creating concentrated stock solutions, which are then diluted into aqueous buffers for bioconjugation reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, DMF is an excellent solvent for a wide range of organic compounds, including those with amine functionalities.

-

Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent, DMSO is widely used in life sciences for its ability to dissolve both polar and nonpolar compounds and its miscibility with water.[1] It is a common choice for preparing stock solutions of small molecules for biological assays.[1]

Several commercial suppliers of this compound derivatives, including hydrochloride salts and PEGylated versions, explicitly list DMF and DMSO as suitable solvents.[2][3][4][5] Product literature often provides instructions for reconstituting the reagent in these solvents to specific concentrations, typically around 10 mM, for creating stock solutions.[6][7]

Quantitative Solubility Data

Precise, experimentally determined saturation points for a generic "this compound" are not widely published, as the term encompasses a class of molecules. Solubility is influenced by factors such as the presence of hydrophilic polyethylene (B3416737) glycol (PEG) linkers, which enhance solubility, or the use of a hydrochloride salt form, which improves aqueous solubility.[3][4][8]

The following table provides an illustrative summary of solubility for a representative this compound hydrochloride. These values are based on typical concentrations used in experimental settings and should be considered as practical guidelines rather than absolute saturation limits.

| Compound | Solvent | Temperature (°C) | Reported Solubility (Illustrative) | Molar Concentration (Approx.) |

| This compound hydrochloride | DMF | 25 | > 2.6 mg/mL | > 10 mM |

| (MW: 262.78 g/mol ) | DMSO | 25 | > 2.6 mg/mL | > 10 mM |

Note: This data is representative. Researchers should determine the solubility for their specific this compound derivative and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol outlines a general method for determining the kinetic solubility of a this compound derivative in an aqueous buffer, a common requirement for bioconjugation applications.[9] The principle is to create a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer, measuring the point at which the compound precipitates.

Materials:

-

This compound derivative

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplate (UV-transparent)

-

Microplate reader with turbidity measurement capability (nephelometry) or UV-Vis spectrophotometer

-

Multichannel pipette

Methodology:

-

Prepare Stock Solution: Create a high-concentration stock solution of the this compound derivative in DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.

-

Prepare Dilution Series: In a 96-well plate, add the aqueous buffer to a series of wells.

-

Add Stock Solution: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to create a range of final concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 5%) to minimize its effect on solubility.[10]

-

Incubation: Shake the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5 - 2 hours) to allow for precipitation to equilibrate.[10]

-

Measure Turbidity: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates the formation of a precipitate.

-

Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Preparation of this compound for Bioconjugation

This protocol describes the standard procedure for preparing and using a this compound reagent for labeling a protein or other biomolecule.[7]

Materials:

-

This compound derivative (e.g., TCO-NHS ester for amine labeling)

-

Anhydrous DMF or DMSO

-

Biomolecule to be labeled (e.g., antibody, protein)

-

Reaction Buffer (amine-free, e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column for purification

Methodology:

-

Prepare Biomolecule: Buffer exchange the protein or biomolecule into the appropriate amine-free reaction buffer at a concentration of 1-5 mg/mL.[6]

-

Prepare this compound Stock: Immediately before use, dissolve the this compound derivative in DMF or DMSO to a concentration of 10 mM.[6][7]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution.[7] Incubate at room temperature for 30-60 minutes with gentle mixing.

-

Quenching (Optional): If using an NHS ester, the reaction can be stopped by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 5-10 minutes.[6]

-

Purification: Remove excess, unreacted this compound reagent using a desalting spin column or size-exclusion chromatography.[7] The TCO-labeled biomolecule is now ready for the subsequent click reaction with a tetrazine-modified partner.

Visualized Workflows and Relationships

Factors Influencing this compound Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several interrelated factors. The diagram below illustrates these key relationships.

References

- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound hydrochloride | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. TCO-PEG23-amine | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Applications of TCO-Amine in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of trans-cyclooctene (B1233481) (TCO)-amine in live cell imaging. Leveraging the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, TCO-amine and its derivatives have become indispensable tools for the precise and dynamic visualization of biomolecules in their native environment. This document details the core chemistry, experimental protocols, quantitative data, and key applications of this powerful technology.

Core Principles of TCO-Tetrazine Bioorthogonal Chemistry

The foundation of this compound's utility in live cell imaging lies in its rapid and highly specific reaction with a tetrazine (Tz) moiety. This bioorthogonal "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds with exceptional kinetics and selectivity within the complex milieu of living cells, without the need for cytotoxic catalysts like copper.[1][2]

The process typically involves a two-step labeling strategy:

-

Biomolecule Modification: A biomolecule of interest (e.g., a protein, antibody, or small molecule) is first functionalized with a TCO group. This compound itself can be used to conjugate to molecules with activated esters, while TCO-NHS esters are commonly used to label primary amines, such as the lysine (B10760008) residues on proteins.[2]

-

Click Reaction: The TCO-modified biomolecule is then introduced to a tetrazine-conjugated probe, often a fluorophore for imaging applications. The TCO and tetrazine rapidly and specifically react to form a stable covalent bond, effectively labeling the target biomolecule.[1]

The reaction is characterized by its incredibly fast second-order rate constants, which are orders of magnitude higher than other bioorthogonal reactions, enabling efficient labeling at low, physiologically compatible concentrations.[1]

Quantitative Data for TCO-Tetrazine Ligation

The efficiency and speed of the TCO-tetrazine reaction are critical for its successful application in live cell imaging. The following tables summarize key quantitative parameters for common TCO-tetrazine pairs and associated fluorophores.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions

| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶, typically 800 - 30,000 | 10 - 10⁴ | ~1 |

| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |

| Reaction Conditions | Aqueous media, room temperature, physiological pH | Requires copper(I) catalyst and ligands | Aqueous media, room temperature |

Table 2: Spectroscopic Properties of Common Fluorophores Used with Tetrazines

| Fluorophore | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| BDP FL | 503 | 509 | 80,000 | 0.9 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.3 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 |

| AF488 | ~495 | ~519 | ~71,000 | ~0.92 |

| AF568 | ~578 | ~603 | ~91,300 | ~0.69 |

Note: Spectroscopic properties can vary slightly depending on the conjugation state and local environment.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical this compound based live cell imaging experiment.

Protocol for Labeling Proteins with TCO-NHS Ester

This protocol describes the modification of a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (the length of the PEG linker can be varied)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and using the molar extinction coefficient of the TCO moiety, if available, or by reacting the labeled protein with a tetrazine-dye and measuring the dye's absorbance.

Protocol for Pre-targeted Live Cell Imaging

This protocol describes a pre-targeting approach for imaging a specific cellular target, which is particularly useful for cell surface proteins.

Materials:

-

TCO-labeled antibody (prepared as in Protocol 3.1)

-

Cells expressing the target antigen

-

Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells on a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

Ligation and Imaging:

-

Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.

-

Add the staining solution to the cells.

-

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.

Controls:

-

Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the tetrazine probe.

-

TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.

-

Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Mandatory Visualizations

TCO-Tetrazine IEDDA Reaction Mechanism

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Workflow for Pre-targeted Live Cell Imaging

Caption: Workflow for pre-targeted live cell imaging.

Applications in Live Cell Imaging

The versatility of this compound chemistry has enabled a wide range of applications in live cell imaging:

-

Specific Protein Labeling: By tagging antibodies or genetically encoding unnatural amino acids with TCO moieties, researchers can specifically label proteins of interest for visualization.

-

Super-Resolution Microscopy: The high photon output and photostability of fluorophores attached via TCO-tetrazine ligation are well-suited for advanced imaging techniques like dSTORM and STED, allowing for visualization of cellular structures at the nanoscale.

-

Pulse-Chase Analysis: The rapid kinetics of the reaction allows for pulse-chase experiments to track the dynamics of protein trafficking, internalization, and degradation in real-time.

-

Pre-targeted Imaging: This strategy, detailed in the protocol above, minimizes background fluorescence by allowing unbound targeting molecules to be washed away before the fluorescent probe is introduced. This is particularly advantageous for in vivo imaging.

-

"Click-to-Release" Drug Delivery: this compound chemistry can be adapted for "click-to-release" applications, where the reaction with a tetrazine triggers the release of a caged therapeutic agent, allowing for spatiotemporal control of drug activation.

Conclusion

This compound and the associated TCO-tetrazine bioorthogonal chemistry represent a powerful and versatile platform for live cell imaging. The exceptionally fast, specific, and biocompatible nature of this reaction has overcome many limitations of previous labeling technologies. For researchers, scientists, and drug development professionals, mastering this technique opens up new avenues for investigating complex biological processes with unprecedented precision and clarity.

References

Methodological & Application

TCO-Amine Protein Labeling: A Detailed Guide for Researchers

Application Notes and Protocols for the Site-Specific Labeling of Proteins Using TCO-Tetrazine Click Chemistry

This document provides comprehensive application notes and detailed protocols for the labeling of proteins using trans-cyclooctene (B1233481) (TCO)-amine chemistry. This powerful bioorthogonal ligation technique, centered around the inverse-electron-demand Diels-Alder cycloaddition between TCO and tetrazine, offers exceptional kinetics and selectivity. This enables the precise and efficient conjugation of molecules to proteins within complex biological environments, making it an invaluable tool for researchers, scientists, and professionals in drug development.[1]

The primary method for introducing a TCO moiety onto a protein involves the use of an amine-reactive TCO derivative, such as a TCO-N-hydroxysuccinimide (NHS) ester. This reagent readily reacts with primary amines, predominantly the ε-amine of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[1][2] The TCO-functionalized protein is then ready for rapid and specific conjugation to any tetrazine-labeled molecule of interest, including fluorophores, biotin, or drug molecules. The reaction is characterized by its high efficiency, often exceeding 99%, and can be performed under mild, biocompatible conditions without the need for a toxic copper catalyst.[1]

Core Principles of TCO-Tetrazine Ligation

The TCO-tetrazine click chemistry is a two-step process:

-

Protein Modification: The target protein is first functionalized with a TCO group. This is most commonly achieved by reacting the protein's primary amines with a TCO-NHS ester.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the TCO reagent can enhance water solubility, improve labeling efficiency, and minimize steric hindrance.

-

Bioorthogonal "Click" Reaction: The TCO-modified protein is then introduced to a molecule functionalized with a tetrazine (Tz) group. The inverse-electron-demand Diels-Alder reaction proceeds rapidly and specifically, forming a stable covalent bond.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with TCO-tetrazine click chemistry, providing a basis for experimental design.

| Parameter | Value | Notes |

| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Unparalleled by many other bioorthogonal reactions, enabling rapid labeling even at low concentrations. |

| Conjugation Efficiency | > 99% | Under optimal conditions, the reaction proceeds to near completion. |

| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C | Allows for the storage of TCO-labeled proteins. |

| Reaction Time (TCO-NHS ester) | 1 hour at room temperature | For labeling of primary amines on the protein. |

| Reaction Time (TCO-Tetrazine) | 30 - 120 minutes | At room temperature or 4°C. |

| pH Range (NHS ester reaction) | pH 7-9 | Optimal for the acylation of primary amines. |

| pH Range (TCO-Tetrazine reaction) | pH 6.0-9.0 | The click reaction is efficient across a broad physiological pH range. |

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with TCO-NHS esters and subsequent conjugation to tetrazine-functionalized molecules.

Protocol 1: Protein Modification with TCO-NHS Ester

This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer. This can be done using a desalting spin column or dialysis. The final protein concentration should be between 1-5 mg/mL.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the reagent to warm to room temperature before opening the vial to prevent condensation.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-